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1-Methylthioguanine - 86243-64-3

1-Methylthioguanine

Catalog Number: EVT-3567406
CAS Number: 86243-64-3
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Methylthioguanine is a natural product found in Aspergillus giganteus with data available.
Source and Classification

1-Methylthioguanine is synthesized from thioguanine through methylation processes. It falls under the category of thiopurines, which are compounds containing sulfur in their structure and are often used in medicinal chemistry for their therapeutic properties. The classification of this compound includes its role as both a chemical reagent in laboratory settings and a potential therapeutic agent in clinical applications .

Synthesis Analysis

Methods

The synthesis of 1-Methylthioguanine typically involves the methylation of thioguanine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is generally performed in the presence of a base like sodium hydroxide or potassium carbonate, often in an organic solvent such as dimethylformamide. This process is conducted under controlled conditions to ensure selective methylation at the sulfur atom.

Technical Details

  • Reagents: Methyl iodide (or dimethyl sulfate), sodium hydroxide (or potassium carbonate).
  • Solvent: Dimethylformamide.
  • Temperature: Elevated temperatures are usually employed to facilitate the reaction.
  • Purification: The resulting compound is purified through recrystallization or chromatography techniques to achieve high purity levels necessary for scientific applications.
Molecular Structure Analysis

Structure

1-Methylthioguanine has a molecular formula of C6H8N4S. Its structure features:

  • A purine ring system.
  • A sulfur atom attached to a methyl group.
  • The presence of amino and carbonyl functional groups typical for guanine derivatives.

Data

  • Molecular Weight: Approximately 168.22 g/mol.
  • Structural Formula: The compound can be represented structurally as follows:
C6H8N4S\text{C}_6\text{H}_8\text{N}_4\text{S}

This structural configuration contributes to its biochemical activity, particularly its ability to mimic natural nucleobases during DNA synthesis.

Chemical Reactions Analysis

Reactions

1-Methylthioguanine undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.
  • Reduction: Reduction can revert it back to thioguanine.
  • Substitution: Nucleophilic substitution reactions can occur at the methyl group or within the purine ring.

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide, potassium permanganate.
  • Common Reagents for Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reactions: Nucleophiles such as amines or thiols can be utilized under basic conditions.

The products formed from these reactions include various substituted derivatives depending on the reagents used.

Mechanism of Action

1-Methylthioguanine exerts its effects primarily through its incorporation into DNA and RNA, disrupting normal cellular processes. Key mechanisms include:

  • DNA Incorporation: It can be integrated into DNA strands, leading to mutations.
  • Photodynamic Therapy Role: Enhances photoactivity when exposed to ultraviolet light, resulting in increased DNA damage.
  • Targeting Pathways: Affects purine metabolism pathways and induces oxidative stress within cells .

Data from studies indicate that the incorporation of this compound into genomic DNA can lead to significant cytotoxic effects, which are being investigated for therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of thiopurines, particularly under conditions that promote oxidation or nucleophilic attack.

Relevant analyses indicate that 1-Methylthioguanine's properties make it suitable for various experimental applications, especially in genetic research and drug development.

Applications

1-Methylthioguanine has several scientific uses:

  • Chemistry Research: Serves as a model compound for studying nucleobase reactivity and methylation effects on DNA.
  • Biological Studies: Investigated for its role in mutagenesis and DNA repair mechanisms.
  • Medical Applications: Explored as a potential agent in photodynamic therapy due to its ability to induce DNA damage under UV exposure.
  • Industrial Uses: Its derivatives are considered for developing new materials and pharmaceuticals .
Metabolic Pathways and Biotransformation Mechanisms of 1-Methylthioguanine

Role in Thiopurine Metabolic Networks

1-Methylthioguanine (1-MTG) is a critical methylated metabolite within the thiopurine metabolic network, derived from immunosuppressive and chemotherapeutic agents like azathioprine, mercaptopurine (6-MP), and thioguanine. Thiopurines undergo a complex biotransformation cascade where 6-MP is sequentially converted to thioinosine monophosphate (TIMP), then to thioguanine monophosphate (TGMP), and ultimately to active thioguanine nucleotides (TGNs). 1-MTG arises from the S-methylation of the purine ring of thioguanine (TG) or its nucleotide forms. This methylation represents a major inactivation pathway, diverting thioguanine away from incorporation into DNA/RNA and reducing the formation of cytotoxic TGNs [1] [4] [8]. The balance between activation (toward DNA-incorporable TGNs) and inactivation (toward methylated or oxidized metabolites) dictates therapeutic efficacy and toxicity risk.

Enzymatic Methylation by Thiopurine Methyltransferase (TPMT)

The methylation of thioguanine to form 1-MTG is primarily catalyzed by the cytosolic enzyme Thiopurine Methyltransferase (TPMT). TPMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the sulfhydryl group at the C1 position of the thioguanine ring structure [1] [8]. Genetic polymorphisms in the TPMT gene profoundly impact this reaction:

  • Variant Alleles: Common loss-of-function alleles (*2, *3A, *3B, *3C) result in significantly reduced enzyme activity.
  • Metabolic Consequences: Patients homozygous for these variants exhibit minimal TPMT activity, leading to drastically reduced 1-MTG formation. Consequently, metabolic flux is shunted towards excessive accumulation of active TGNs (thioguanosine triphosphates like 6-TGTP/6-TdGTP), significantly increasing the risk of severe myelosuppression [1] [4] [8].TPMT activity exhibits trimodal distribution (high, intermediate, low) in populations, making pharmacogenomic testing crucial for thiopurine dosing.

Table 1: Impact of TPMT Genotype on 1-MTG Formation and Metabolic Flux

TPMT PhenotypeGenotype ExampleEnzyme Activity1-MTG FormationTGN Accumulation Risk
Normal Metabolizer1/1HighHighLow
Intermediate Metabolizer1/3AReducedReducedModerate
Poor Metabolizer3A/3AVery Low/UndetectableVery LowVery High

NUDT15-Mediated Dephosphorylation Dynamics

NUDT15 (Nudix Hydrolase 15) has emerged as a pivotal enzyme regulating thiopurine nucleotide pools, acting in parallel to TPMT-mediated methylation. NUDT15 hydrolyzes the active thioguanosine triphosphate metabolites (6-TGTP and 6-thio-deoxyguanosine triphosphate (6-TdGTP)) to their respective monophosphates (6-TGMP and 6-thio-dGMP) [1] [8]. This dephosphorylation represents a critical detoxification pathway:

  • Substrate Specificity: NUDT15 exhibits high specificity for thiopurine nucleotides like 6-TGTP/6-TdGTP, preventing their incorporation into nucleic acids or excessive accumulation.
  • Genetic Variants: Loss-of-function variants (*2, *3, *4) are prevalent, particularly in Asian and Latino populations. These variants impair the enzyme's ability to hydrolyze active TGNs.
  • Consequence for 1-MTG: Impaired NUDT15 activity reduces the regeneration of thioguanine monophosphate (TGMP) from 6-TGTP/6-TdGTP. As TGMP is a substrate for further methylation (potentially contributing to 1-MTG formation after dephosphorylation), and because excessive TGNs inhibit salvage pathways, NUDT15 deficiency indirectly alters the overall balance between active TGNs and methylated metabolites like 1-MTG. It significantly increases the risk of hematopoietic toxicity, akin to TPMT deficiency [1] [4] [8].

Competitive Metabolic Flux Between Activation and Inactivation Pathways

The metabolic fate of thiopurines involves a tightly regulated competition between enzymatic pathways leading to activation (TGN formation) and inactivation (methylation or oxidation). 1-Methylthioguanine sits at a key junction in this network:

  • Activation Pathway:6-MP → (HGPRT) → TIMP → (GMPS/IMPDH) → TGMP → (Nucleoside Monophosphate Kinases) → TGDiP → (Nucleoside Diphosphate Kinases) → 6-TGTP / 6-TdGTP → (Incorporation into DNA/RNA → Cytotoxicity).
  • Inactivation Pathways:
  • Methylation: TG (free base) or TGMP → (TPMT) → 1-MTG (or methyl-TGMP).
  • Oxidation: 6-MP/TG → (Xanthine Oxidase) → 6-Thiouric acid.
  • Dephosphorylation (Detoxification): 6-TGTP / 6-TdGTP → (NUDT15) → TGMP (recycled or methylated).The formation of 1-MTG via TPMT directly competes with the hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated conversion of thioguanine to TGMP, the committed step towards active TGN synthesis. Factors influencing this competitive flux include:
  • TPMT Activity: High activity favors methylation (1-MTG formation) over TGN synthesis.
  • NUDT15 Activity: High activity reduces 6-TGTP/6-TdGTP pools, potentially making more TGMP available for methylation or salvage, but primarily protects against toxicity. Low activity shunts flux towards dangerous TGN accumulation.
  • Substrate Availability: Intracellular concentrations of thioguanine, TGMP, PRPP (for HGPRT), and SAM (for TPMT).
  • Enzyme Inhibition/Induction: Drugs affecting XO (e.g., allopurinol) or TPMT/NUDT15 expression can drastically alter flux [1] [4] [5].

Table 2: Determinants of Competitive Metabolic Flux in Thiopurine Pathways

PathwayKey EnzymesMajor Metabolites ProducedCompetes WithFactors Increasing Flux
ActivationHGPRT, GMPS, IMPDH, KinasesTGMP, 6-TGTP, 6-TdGTPMethylation, OxidationLow TPMT, Low NUDT15, High PRPP
Inactivation (Methylation)TPMT1-Methylthioguanine, MeTIMPActivation, OxidationHigh TPMT activity, High SAM
Inactivation (Oxidation)Xanthine Oxidase6-Thiouric AcidActivation, MethylationHigh XO activity
Detoxification (Dephosphorylation)NUDT15TGMP (from 6-TGTP/6-TdGTP)TGN AccumulationHigh NUDT15 activity

Interplay with Purine Nucleotide Salvage Systems

1-Methylthioguanine and its precursors interact significantly with the endogenous purine nucleotide salvage pathways. These pathways recycle free purine bases and nucleosides back into nucleotides, conserving energy compared to de novo synthesis.

  • Salvage Enzymes: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Adenine Phosphoribosyltransferase (APRT) are key. HGPRT salvages guanine and hypoxanthine (using PRPP) to form GMP and IMP, respectively.
  • Competition for HGPRT: The thiopurine prodrug 6-MP and the active moiety thioguanine (TG) are structural analogs of the natural purines hypoxanthine and guanine. They compete for binding to HGPRT. Successful salvage of 6-MP or TG by HGPRT is the essential first step generating the cytotoxic nucleotides TIMP and TGMP [3] [6] [9].
  • Impact of 1-MTG: 1-Methylthioguanine, bearing a methyl group on the sulfur, is not a substrate for HGPRT. Its formation by TPMT therefore represents a terminal inactivation step, permanently removing thioguanine from the salvage cycle back into active nucleotide synthesis. This reduces the substrate pool available for HGPRT-mediated reactivation.
  • Feedback on De Novo Synthesis: Accumulation of methylated thiopurine metabolites like 1-MTG or methylthioinosine monophosphate (MeTIMP) can potentially exert feedback inhibition on key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (PPAT). MeTIMP is a known inhibitor of de novo purine synthesis [6] [9]. While direct evidence for 1-MTG inhibition is less established, its generation is part of the overall metabolic shift influenced by thiopurines.
  • NUDT15 and Salvage: By hydrolyzing 6-TGTP/6-TdGTP back to TGMP, NUDT15 effectively "recycles" the active metabolites into a form (TGMP) that can potentially be:
  • Further phosphorylated back to triphosphates.
  • Dephosphorylated to thioguanosine and then cleaved to free thioguanine (TG).
  • Methylated (directly or after dephosphorylation to TG) to form 1-MTG [1] [7] [8].Thus, NUDT15 activity influences the availability of salvageable thioguanine and its nucleotides, indirectly impacting the pool size available for methylation to 1-MTG.

Properties

CAS Number

86243-64-3

Product Name

1-Methylthioguanine

IUPAC Name

2-amino-1-methyl-7H-purine-6-thione

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

InChI

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)

InChI Key

FBUTXZSKZCQABC-UHFFFAOYSA-N

SMILES

CN1C(=S)C2=C(N=CN2)N=C1N

Canonical SMILES

CN1C(=S)C2=C(N=CN2)N=C1N

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